Methyl 3-[(4-cyanobenzoyl)amino]benzoate
Description
Methyl 3-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3-amino substitution on the benzene ring, which is further modified by a 4-cyanobenzoyl group.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 3-[(4-cyanobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)13-3-2-4-14(9-13)18-15(19)12-7-5-11(10-17)6-8-12/h2-9H,1H3,(H,18,19) |
InChI Key |
VBQMRXAHFNAFAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The following table summarizes key structural analogs, their molecular features, and properties:
Physical and Chemical Properties
- Thermal Stability: Triazine-containing derivatives exhibit higher melting points (>200°C) compared to non-triazine analogs (e.g., 58–60°C for Methyl 3-cyanobenzoate) due to rigid aromatic systems .
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